Cas no 2171536-68-6 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid)

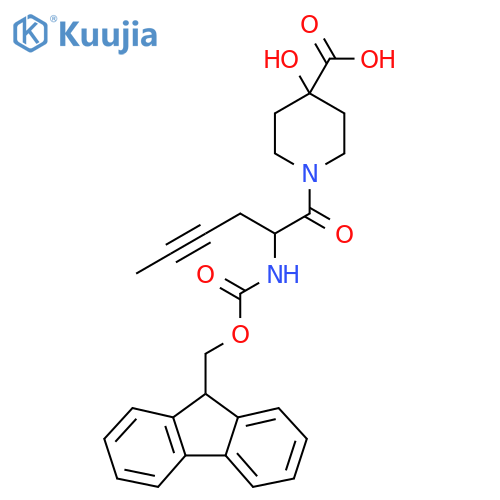

2171536-68-6 structure

商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid

- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid

- 2171536-68-6

- EN300-1473265

-

- インチ: 1S/C27H28N2O6/c1-2-3-12-23(24(30)29-15-13-27(34,14-16-29)25(31)32)28-26(33)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,34H,12-17H2,1H3,(H,28,33)(H,31,32)

- InChIKey: CJORAUFVVYFILU-UHFFFAOYSA-N

- ほほえんだ: OC1(C(=O)O)CCN(C(C(CC#CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1

計算された属性

- せいみつぶんしりょう: 476.19473662g/mol

- どういたいしつりょう: 476.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 845

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 116Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1473265-0.05g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |

2171536-68-6 | 0.05g |

$2829.0 | 2023-05-23 | ||

| Enamine | EN300-1473265-5.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |

2171536-68-6 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1473265-50mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |

2171536-68-6 | 50mg |

$2829.0 | 2023-09-29 | ||

| Enamine | EN300-1473265-5000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |

2171536-68-6 | 5000mg |

$9769.0 | 2023-09-29 | ||

| Enamine | EN300-1473265-250mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |

2171536-68-6 | 250mg |

$3099.0 | 2023-09-29 | ||

| Enamine | EN300-1473265-1000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |

2171536-68-6 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1473265-0.1g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |

2171536-68-6 | 0.1g |

$2963.0 | 2023-05-23 | ||

| Enamine | EN300-1473265-0.25g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |

2171536-68-6 | 0.25g |

$3099.0 | 2023-05-23 | ||

| Enamine | EN300-1473265-0.5g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |

2171536-68-6 | 0.5g |

$3233.0 | 2023-05-23 | ||

| Enamine | EN300-1473265-2.5g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoyl]-4-hydroxypiperidine-4-carboxylic acid |

2171536-68-6 | 2.5g |

$6602.0 | 2023-05-23 |

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

2171536-68-6 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-4-hydroxypiperidine-4-carboxylic acid) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量